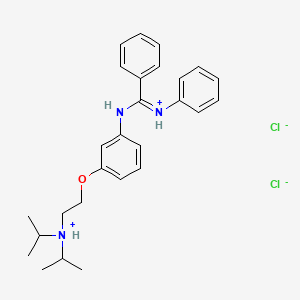
Benzamidine, N-(m-(2-(diisopropylamino)ethoxy)phenyl)-N'-phenyl-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamidine, N-(m-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenyl-, dihydrochloride is a complex organic compound that belongs to the class of amidines. Amidines are characterized by the presence of a carbon-nitrogen double bond (C=N) adjacent to a nitrogen atom. This compound is typically used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamidine, N-(m-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenyl-, dihydrochloride involves multiple steps. The starting materials typically include benzamidine and derivatives of diisopropylaminoethanol. The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and bases like triethylamine (TEA) to facilitate the reaction. The process involves the formation of an ether linkage between the benzamidine and the diisopropylaminoethanol derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
化学反応の分析
Types of Reactions
Benzamidine, N-(m-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenyl-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzamidoxime derivatives, while reduction may produce benzylamine derivatives.
科学的研究の応用
Benzamidine, N-(m-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenyl-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: The compound is explored for its potential therapeutic applications, including its role as an anti-inflammatory agent.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Benzamidine, N-(m-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenyl-, dihydrochloride involves its interaction with specific molecular targets. It acts as a reversible competitive inhibitor of serine proteases, such as trypsin. The compound binds to the active site of the enzyme, preventing substrate access and thereby inhibiting enzymatic activity . This interaction is crucial in various biochemical assays and therapeutic applications.
類似化合物との比較
Similar Compounds
Benzamidine: The simplest aryl amidine, used as a protease inhibitor.
Dabigatran: A pharmaceutical containing the benzamidine moiety, used as an anticoagulant.
2,4-Disubstituted Imidazoles: Synthesized from benzamidine derivatives, used in various chemical applications.
Uniqueness
Benzamidine, N-(m-(2-(diisopropylamino)ethoxy)phenyl)-N’-phenyl-, dihydrochloride is unique due to its specific structural features, including the diisopropylaminoethoxy group, which enhances its solubility and bioavailability. This makes it particularly valuable in biological and medicinal research.
特性
CAS番号 |
80784-96-9 |
|---|---|
分子式 |
C27H35Cl2N3O |
分子量 |
488.5 g/mol |
IUPAC名 |
2-[3-[[phenyl(phenylazaniumylidene)methyl]amino]phenoxy]ethyl-di(propan-2-yl)azanium;dichloride |
InChI |
InChI=1S/C27H33N3O.2ClH/c1-21(2)30(22(3)4)18-19-31-26-17-11-16-25(20-26)29-27(23-12-7-5-8-13-23)28-24-14-9-6-10-15-24;;/h5-17,20-22H,18-19H2,1-4H3,(H,28,29);2*1H |
InChIキー |
KCTQGRJGRXDHPI-UHFFFAOYSA-N |
正規SMILES |
CC(C)[NH+](CCOC1=CC=CC(=C1)NC(=[NH+]C2=CC=CC=C2)C3=CC=CC=C3)C(C)C.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


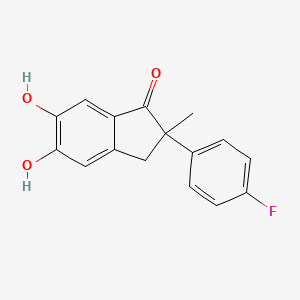
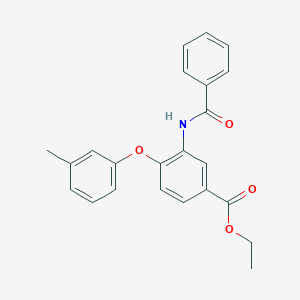
![N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanimine](/img/structure/B14428002.png)
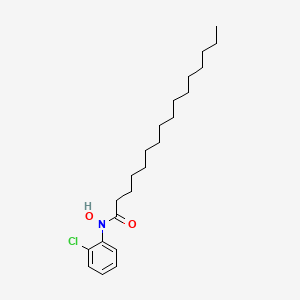


-lambda~5~-phosphane](/img/structure/B14428033.png)
![2-[(Prop-2-en-1-yl)sulfanyl]-1-benzothiophene](/img/structure/B14428040.png)
![6-{[(2-Nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B14428047.png)

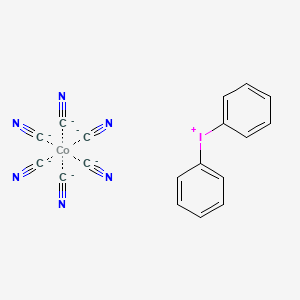
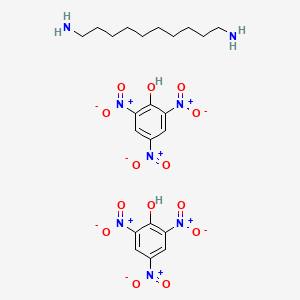
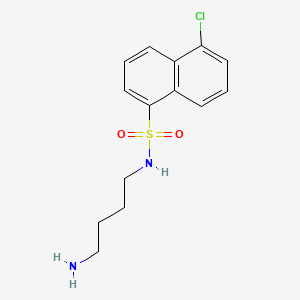
![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-](/img/structure/B14428072.png)
